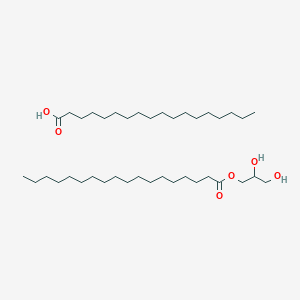
glyceryl stearate; stearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl stearate: is an esterification product of glycerin and stearic acid . It is a waxy, white or pale yellow solid that is commonly used in cosmetics, personal care products, and pharmaceuticals due to its excellent emulsifying and moisturizing properties Stearic acid is a saturated fatty acid found in various animal and plant fats, and it is used in the production of soaps, cosmetics, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl stearate is synthesized by the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid together in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures (around 160°C) to ensure complete esterification .
Industrial Production Methods: In industrial settings, glyceryl stearate is produced by high-temperature esterification of stearic acid and glycerin or by transesterification of an appropriate triglyceride with glycerin . The process involves mixing anhydrous glycerol with the methyl ester of stearic acid in the presence of sulfuric acid and sodium sulfate, followed by the addition of magnesium oxide to form the glyceryl stearate product .
Chemical Reactions Analysis
Types of Reactions: Glyceryl stearate undergoes various chemical reactions, including:
Esterification: The formation of glyceryl stearate itself is an esterification reaction between glycerin and stearic acid.
Common Reagents and Conditions:
Esterification: Glycerin, stearic acid, sulfuric acid (catalyst), elevated temperatures (160°C).
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxygen, oxidizing agents.
Major Products Formed:
Esterification: Glyceryl stearate.
Hydrolysis: Glycerin, stearic acid.
Oxidation: Stearic aldehyde, stearic acid.
Scientific Research Applications
Chemistry: Glyceryl stearate is used as an emulsifying agent in various chemical formulations, helping to stabilize mixtures of oil and water .
Biology: In biological research, glyceryl stearate is used as a component in lipid-based drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
Medicine: Glyceryl stearate is used in pharmaceutical formulations to improve the texture and stability of creams and ointments . It is also used in controlled drug delivery systems to modulate the release rate of active ingredients .
Industry: In the cosmetics industry, glyceryl stearate is used in lotions, creams, and hair care products to improve texture and provide moisturizing benefits . It is also used in food products as an emulsifier and stabilizer .
Mechanism of Action
Glyceryl stearate acts as an emulsifier by reducing the surface tension between oil and water, allowing them to mix more easily . It forms a protective barrier on the skin, preventing moisture loss and providing hydration . In drug delivery systems, glyceryl stearate encapsulates the active ingredient in a lipid matrix, controlling its release rate and enhancing bioavailability .
Comparison with Similar Compounds
Glyceryl stearate SE: A self-emulsifying form of glyceryl stearate that includes a small amount of sodium stearate for added stability.
Cetearyl alcohol: A fatty alcohol used as an emulsifier and thickening agent in cosmetics.
Glyceryl stearate citrate: An ester of glycerin and citric acid used as an emulsifier in personal care products.
Uniqueness: Glyceryl stearate is unique in its ability to provide both emulsifying and moisturizing properties, making it a versatile ingredient in various formulations . Its ability to form stable emulsions and improve the texture of products sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate;octadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUATGFEVCPOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B8145882.png)
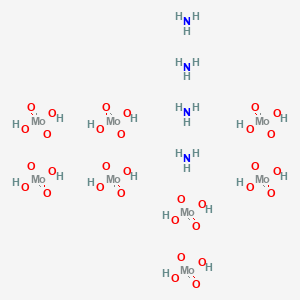
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)
![3,5-Dihydroxy-5-oxo-3-[2-(trimethylazaniumyl)ethoxycarbonyl]pentanoate](/img/structure/B8145905.png)
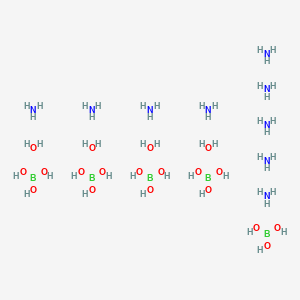


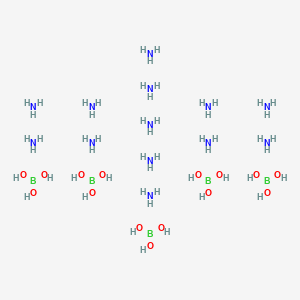

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)
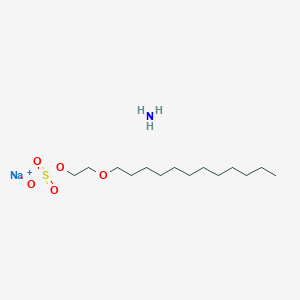
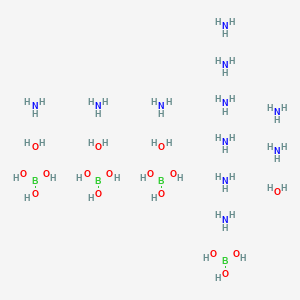
![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)
